molecular formula C16H24ClIN2Si B1358555 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1015609-83-2

4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1358555
Numéro CAS: 1015609-83-2
Poids moléculaire: 434.82 g/mol
Clé InChI: VWCPSKWKPNDOIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1015609-83-2) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core modified with chlorine (position 4), iodine (position 5), and a triisopropylsilyl (TIPS) protecting group (position 1) . The TIPS group enhances solubility and stability during synthetic processes, making this compound a critical intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C₁₆H₂₄ClIN₂Si, with a molecular weight of 447.3 g/mol (calculated from structural analogs in and ).

Propriétés

IUPAC Name

(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClIN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(17)14(18)9-19-16(13)20/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCPSKWKPNDOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClIN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640160
Record name 4-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-83-2
Record name 4-Chloro-5-iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Key Steps:

  • Starting Material:

    • The precursor is typically a pyrrolo[2,3-b]pyridine derivative functionalized with a triisopropylsilyl group and chlorine at the desired position.
  • Reaction Conditions:

    • Iodination is performed using iodine or iodine-containing reagents under an inert atmosphere to prevent unwanted side reactions.
    • Solvents such as acetonitrile or dichloromethane are commonly used for their compatibility with halogenation reactions.
    • Catalysts or bases like N,N-diisopropylethylamine may be employed to facilitate the reaction.
  • Temperature Control:

    • The reaction is typically carried out at elevated temperatures (e.g., 80–100°C) to ensure efficient iodination.

Example Reaction:

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine + Iodine → this compound

One-Pot Synthesis Approach

A one-pot synthesis method has been described for similar pyrrolo[2,3-b]pyridine derivatives. This approach simplifies the process by avoiding intermediate isolation steps.

Procedure:

  • Condensation Reaction:

    • A precursor amine reacts with acetamide derivatives in the presence of acidic or basic catalysts.
  • Halogenation:

    • Halogenation occurs in situ following the condensation step. This avoids the need for purification of intermediate compounds.
  • Cyclization:

    • Intramolecular cyclization leads to the formation of the pyrrolo[2,3-b]pyridine scaffold.

Advantages:

  • Higher yields due to reduced loss during intermediate purification.
  • Simplified workflow suitable for large-scale synthesis.

Reaction Optimization and Yield Analysis

The optimization of reaction parameters such as temperature, solvent choice, and reagent concentration is critical for maximizing yield and minimizing impurities.

Yield Data:

Reaction Conditions Yield (%) Notes
Elevated temperature (100°C), inert atmosphere ~76% High yield under optimized conditions
Room temperature ~50% Lower efficiency due to incomplete reaction
Solvent variation (acetonitrile vs dichloromethane) ~70–80% Acetonitrile preferred for better solubility

Raw Materials and Reagents

The synthesis requires specific reagents and raw materials:

Challenges in Synthesis

The preparation of this compound involves several challenges:

  • Selective Halogenation: Ensuring selective iodination at the desired position without affecting other functional groups.
  • Purity Control: Avoiding side reactions that produce undesired byproducts.
  • Scale-Up: Maintaining efficiency during large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyrrolo[2,3-b]pyridines.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship (SAR)

Research has demonstrated that the pyrrolo[2,3-b]pyridine scaffold is versatile for developing inhibitors targeting various biological pathways. The synthesis of 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps that include the introduction of halogens and silyl groups to enhance its stability and reactivity.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1HalogenationChlorine, IodineControlled temperature
2SilylationTriisopropylsilyl chlorideBase catalysis
3CyclizationAppropriate catalystsHeat application

The compound has shown promising results in various biological assays, particularly as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in cellular signaling pathways, making their inhibition a target for treating several diseases.

Case Study: PDE4B Inhibition

In a study focusing on the inhibition of phosphodiesterase type 4B (PDE4B), derivatives of pyrrolo[2,3-b]pyridine were evaluated for their potency and selectivity. The results indicated that compounds with similar structural modifications to this compound exhibited IC50 values ranging from 0.11 to 1.1 μM against PDE4B, demonstrating significant inhibition capabilities .

Therapeutic Potential

Given its biological activity, this compound has potential therapeutic applications in treating inflammatory diseases and certain central nervous system (CNS) disorders. The ability to selectively inhibit PDE4B while minimizing effects on other isoforms (like PDE4D) is crucial for reducing side effects commonly associated with PDE inhibitors.

Table 2: Therapeutic Applications

Disease TypeMechanism of ActionReferences
Inflammatory DiseasesPDE4B inhibition reduces TNF-α release
CNS DisordersPotential for brain penetration

Mécanisme D'action

The mechanism of action of 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the chloro, iodo, and triisopropylsilyl groups may influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 685513-94-4)
  • Molecular Formula : C₁₆H₂₄ClFN₂Si
  • Molecular Weight : 326.9 g/mol
  • Key Differences :
    • Fluorine at position 5 instead of iodine.
    • Lower molecular weight and altered electronic properties due to fluorine’s electronegativity.
    • Applications: Fluorine’s small size and electron-withdrawing effects make this compound suitable for modulating pharmacokinetic properties in drug candidates .
5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1020056-67-0)
  • Molecular Formula : C₁₆H₂₄FIN₂Si
  • Molecular Weight : 418.36 g/mol
  • Key Differences :
    • Halogen positions reversed (Cl at 4, I at 5 → F at 5, I at 4).
    • Reactivity: The iodine atom at position 4 enables site-selective cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine stabilizes adjacent electrophilic centers .
4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 685513-95-5)
  • Molecular Formula : C₁₆H₂₄Cl₂N₂Si
  • Molecular Weight : 331.8 g/mol
  • Key Differences :
    • Dual chlorine substituents at positions 4 and 5.
    • Reduced steric bulk compared to iodo analogs, facilitating nucleophilic aromatic substitution .

Boron- and Silicon-Modified Analogs

5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₂₂H₃₃BClIN₂O₂Si
  • Molecular Weight : 585.7 g/mol
  • Key Differences :
    • Incorporates a boronic ester at position 4, enabling Suzuki-Miyaura cross-coupling for biaryl formation.
    • Applications: Used in synthesizing kinase inhibitors and fluorescent probes .
5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1261365-96-1)
  • Molecular Formula : C₂₁H₃₃ClN₂Si₂
  • Molecular Weight : 405.12 g/mol
  • Key Differences: Trimethylsilyl ethynyl group at position 4, enhancing π-conjugation for optoelectronic applications. Reactivity: Ethynyl groups participate in click chemistry and Sonogashira couplings .

Structural and Functional Comparison Table

Compound (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
Target (1015609-83-2) Cl (4), I (5), TIPS (1) C₁₆H₂₄ClIN₂Si 447.3 Cross-coupling intermediates
4-Cl-5-F-TIPS (685513-94-4) Cl (4), F (5), TIPS (1) C₁₆H₂₄ClFN₂Si 326.9 Drug metabolism studies
5-F-4-I-TIPS (1020056-67-0) F (5), I (4), TIPS (1) C₁₆H₂₄FIN₂Si 418.36 Site-selective coupling
4,5-DiCl-TIPS (685513-95-5) Cl (4,5), TIPS (1) C₁₆H₂₄Cl₂N₂Si 331.8 Nucleophilic substitution
4-Boronic ester-TIPS (1357387-50-8) Cl (5), I (6), B(OR)₂ (4), TIPS C₂₂H₃₃BClIN₂O₂Si 585.7 Biaryl synthesis

Activité Biologique

4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1015609-83-2) is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential based on existing literature.

  • Molecular Formula : C₁₆H₂₄ClIN₂Si
  • Molecular Weight : 434.82 g/mol
  • CAS Number : 1015609-83-2
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a triisopropylsilyl group and halogen substituents.

Pharmacological Significance

Pyrrolo[2,3-b]pyridine derivatives have been studied for their broad spectrum of biological activities, including:

  • Antitumor Activity : Research indicates that pyrrolo[2,3-b]pyridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance anticancer activity, with certain derivatives demonstrating selective toxicity towards tumor cells while sparing normal cells .
  • Antimycobacterial Activity : Compounds within this class have been evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising results with low MIC (minimum inhibitory concentration) values, indicating strong activity against this pathogen .
  • Antiviral Activity : Certain pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit viral replication. For example, studies on related compounds demonstrated moderate activity against HIV, suggesting that structural modifications could enhance antiviral properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

  • Substituent Effects : The presence of halogens (chlorine and iodine) on the aromatic ring significantly affects the compound's reactivity and biological activity. Halogenated compounds often show enhanced binding affinity to biological targets due to increased lipophilicity and electronic effects.
  • Silicon Group Influence : The triisopropylsilyl group may enhance solubility and stability in biological systems, potentially improving bioavailability and pharmacokinetic profiles.

Case Studies

  • Anticancer Studies : In vitro studies conducted on derivatives of pyrrolo[2,3-b]pyridine indicated that specific modifications led to enhanced cytotoxicity against ovarian and breast cancer cell lines. For example, a derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .
  • Antimycobacterial Activity Assessment : A series of pyrrolo[2,3-b]pyridine derivatives were tested against M. tuberculosis, with some exhibiting MIC values below 0.15 µM. These results highlight the potential for developing new antimycobacterial agents based on this scaffold .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cells
AntimycobacterialEffective against M. tuberculosis
AntiviralModerate inhibition of HIV

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the triisopropylsilyl (TIPS) group at the N1 position of pyrrolo[2,3-b]pyridine scaffolds?

  • Methodological Answer: The TIPS group is introduced via silylation using triisopropylsilyl chloride (TIPSCl) under basic conditions (e.g., NaH in DMF or THF at 0°C to room temperature). This step protects the N1 position, enabling subsequent regioselective modifications at C4 and C5. For example, TIPS protection was critical in synthesizing 5-fluoro-4-iodo derivatives and facilitating cross-coupling reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of halogenated pyrrolo[2,3-b]pyridines?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions and confirms regioselectivity (e.g., distinguishing C4-Cl and C5-I via coupling patterns) .
  • HRMS : Validates molecular weight and isotopic patterns for iodine-containing derivatives .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for 4-chloro analogs .

Q. How can researchers optimize halogenation steps to avoid competing side reactions (e.g., over-halogenation or ring degradation)?

  • Methodological Answer: Controlled reaction temperatures (e.g., 0°C for nitration or iodination) and stoichiometric use of halogenating agents (e.g., N-iodosuccinimide) minimize side reactions. Sequential halogenation (chlorine first, then iodine) is preferred to leverage steric and electronic directing effects .

Advanced Research Questions

Q. What role do electronic effects of the C4-Cl and C5-I substituents play in modulating reactivity for cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing Cl at C4 deactivates the ring, directing electrophilic substitutions to C5. The bulky I substituent at C5 can sterically hinder coupling reactions but enhances stability in Pd-mediated cross-couplings (e.g., Suzuki or Sonogashira). DFT studies on 4-chloro analogs show reduced electron density at C5, favoring oxidative addition with Pd(0) catalysts .

Q. How does the TIPS group influence the compound’s pharmacokinetic properties in biological assays?

  • Methodological Answer: The TIPS group increases lipophilicity (logP), improving membrane permeability but potentially reducing solubility. In kinase inhibition studies (e.g., FGFR or JAK3), TIPS-protected derivatives showed enhanced cellular uptake compared to unprotected analogs. However, metabolic stability assays (e.g., microsomal incubation) are required to assess TIPS deprotection in vivo .

Q. What intermolecular interactions drive crystal packing in halogenated pyrrolo[2,3-b]pyridines, and how do they affect material properties?

  • Methodological Answer: X-ray charge density analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed N–H⋯N hydrogen bonds (2.8–3.0 Å) and weak C–H⋯Cl interactions (3.3 Å). These interactions stabilize crystal lattices and influence solubility and melting points. Computational modeling (e.g., Hirshfeld surface analysis) can predict packing efficiency for novel derivatives .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-chloro-5-iodo derivatives for kinase inhibition?

  • Methodological Answer:

  • Core modifications : Replace TIPS with smaller silyl groups (e.g., TMS) to balance steric bulk and activity.
  • Substituent effects : Introduce electron-donating groups at C3 to enhance H-bonding with kinase hinge regions (e.g., JAK3 IC₅₀ improved by 10-fold with methoxy groups) .
  • Biological validation : Use cellular assays (e.g., 4T1 breast cancer proliferation) to correlate inhibitory potency (IC₅₀) with structural changes .

Q. What challenges arise in scaling up the synthesis of multi-halogenated pyrrolo[2,3-b]pyridines, and how can they be mitigated?

  • Methodological Answer:

  • Purification : Replace silica gel chromatography with recrystallization (e.g., hexanes/EtOAc) for higher yields .
  • Regioselectivity : Use directing groups (e.g., TIPS) to control halogen placement and reduce isomer formation .
  • Process safety : Monitor exothermic reactions (e.g., nitration) via in-situ FTIR to prevent thermal runaway .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.